4,5-Dihydroxy-2-imidazolidinone, cis-
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Overview
Description
4,5-Dihydroxy-2-imidazolidinone, cis- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-imidazolidinone, cis- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal. One common method includes the acid-catalyzed reaction of urea derivatives with aqueous glyoxal, leading to the formation of glycolurils and hydantoin derivatives under similar reaction conditions . The reaction is often carried out in refluxing acetonitrile with formic acid as a catalyst .
Industrial Production Methods: In an industrial setting, the production of 4,5-Dihydroxy-2-imidazolidinone, cis- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of high-performance liquid chromatography (HPLC) can aid in the separation of cis and trans isomers, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-2-imidazolidinone, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be protonated in acidic solutions, leading to the formation of different products .
Common Reagents and Conditions: Common reagents used in the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glyoxal, formic acid, and various urea derivatives. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .
Major Products Formed: The major products formed from the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glycolurils and hydantoin derivatives.
Scientific Research Applications
4,5-Dihydroxy-2-imidazolidinone, cis- has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is used as a building block for central nervous system depressants and enzyme inhibitors . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug development and other therapeutic applications .
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2-imidazolidinone, cis- involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound’s hydroxyl groups and nitrogen atoms play a crucial role in its binding affinity and specificity. By inhibiting certain enzymes or modulating receptor activity, 4,5-Dihydroxy-2-imidazolidinone, cis- can exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4,5-Dihydroxy-2-imidazolidinone, cis- include other imidazolidinone derivatives, such as 4,5-dimethoxy-2-imidazolidinone and 4,5-dihydroxy-2-imidazolidine-2-thione .
Uniqueness: What sets 4,5-Dihydroxy-2-imidazolidinone, cis- apart from its similar compounds is its specific configuration and the presence of hydroxyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
82874-64-4 |
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Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)/t1-,2+ |
InChI Key |
NNTWKXKLHMTGBU-XIXRPRMCSA-N |
Isomeric SMILES |
[C@H]1([C@@H](NC(=O)N1)O)O |
Canonical SMILES |
C1(C(NC(=O)N1)O)O |
Origin of Product |
United States |
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